2,4-dichloro-5-(diethylsulfamoyl)-N-[(4-methylbenzyl)oxy]benzamide
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Overview
Description
2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-[(4-methylbenzyl)oxy]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro, diethylamino, sulfonyl, and benzamide groups. Its molecular formula is C19H22Cl2N2O4S, and it has a molecular weight of 445.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-[(4-methylbenzyl)oxy]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoic acid.
Sulfonylation: The 2,4-dichlorobenzoic acid is then subjected to sulfonylation using diethylamine and sulfur trioxide to introduce the diethylamino sulfonyl group.
Benzylation: The next step involves the benzylation of the intermediate product with 4-methylbenzyl chloride under basic conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Catalysts: Using catalysts to enhance the reaction rates and selectivity.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-[(4-methylbenzyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfinyl derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-[(4-methylbenzyl)oxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-[(4-methylbenzyl)oxy]benzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and benzamide groups are crucial for its binding to target proteins or enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylbenzenesulfonamide: Similar in structure but lacks the benzamide and benzyl groups.
2,4-Dichloropyrimidine-5-sulfonyl chloride: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
2,4-Dichloro-5-[(diethylamino)sulfonyl]-N-[(4-methylbenzyl)oxy]benzamide is unique due to its combination of dichloro, diethylamino, sulfonyl, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H22Cl2N2O4S |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-4-23(5-2)28(25,26)18-10-15(16(20)11-17(18)21)19(24)22-27-12-14-8-6-13(3)7-9-14/h6-11H,4-5,12H2,1-3H3,(H,22,24) |
InChI Key |
RUALFXRMYWKKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NOCC2=CC=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
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